Maltotriitol (CAS: 32860-62-1) is a trisaccharide sugar alcohol, produced through the hydrogenation of maltotriose. As a larger, more complex polyol, it serves as a functional bulk sweetener, humectant, and texturizer in food, pharmaceutical, and cosmetic applications. Its key procurement-relevant properties include low cariogenicity, high viscosity in solution, and specific moisture-retention capabilities that differentiate it from simpler sugar alcohols. [REFS-1, REFS-2]
Substituting Maltotriitol with more common polyols like sorbitol or even its closest disaccharide analog, maltitol, is often unviable for specific formulation goals. Its higher molecular weight (506.45 g/mol) compared to maltitol (344.32 g/mol) and sorbitol (182.17 g/mol) directly translates to distinct functional properties. These include superior viscosity for building texture and mouthfeel, unique humectant capabilities for controlling water activity and extending shelf-life, and different crystallization behavior. [1] In applications where precise control over viscosity, moisture retention, and texture is critical, simpler sugar alcohols fail to replicate the performance profile of Maltotriitol.
Maltotriitol demonstrates a higher resistance to fermentation by key oral bacteria compared to other common sugar alcohols. In a study comparing various polyols, Maltotriitol was fermented by approximately two-thirds of Lactobacillus strains, while sorbitol was fermented by over 80% of Streptococcus mutans strains and most lactobacilli. [1] S. mutans is a primary contributor to dental caries, and its inability to effectively metabolize Maltotriitol into acid is a key differentiator for oral care and non-cariogenic food formulations.
| Evidence Dimension | Fermentation by Oral Bacteria |
| Target Compound Data | Fermented by ~67% of Lactobacillus strains; not significantly fermented by Streptococcus mutans. |
| Comparator Or Baseline | Sorbitol: Fermented by >80% of S. mutans strains and most lactobacilli. |
| Quantified Difference | Significantly lower fermentability by the key cariogenic bacterium S. mutans compared to sorbitol. |
| Conditions | In vitro incubation of various oral bacterial strains with 1.0% final concentration of the specified polyol for 7 days at 37°C. |
For developing non-cariogenic confectionery, chewing gum, or oral care products, Maltotriitol offers a more robust defense against acid-producing bacteria than sorbitol.
Sugar alcohols with higher molecular weights, like Maltotriitol, are effective humectants used to control moisture and prevent crystallization. In comparative studies of osmotic dehydration, sugar alcohols such as maltitol and sorbitol demonstrate superior ability to reduce water activity (aw) compared to sucrose. [1] As humectants, they bind water, keeping products moist while lowering aw to improve shelf life. Given its larger size, Maltotriitol provides a distinct advantage in applications requiring robust moisture control and texture stability, a property not matched by smaller polyols like sorbitol.
| Evidence Dimension | Water Activity (aw) Reduction |
| Target Compound Data | Effectively reduces water activity as a high molecular weight sugar alcohol. |
| Comparator Or Baseline | Sucrose: Results in a significantly higher final water activity (aw > 0.65) in osmo-dried fruit compared to sugar alcohols. |
| Quantified Difference | Sugar alcohols (sorbitol, maltitol) resulted in lower water activity (aw ≈ 0.64-0.65) compared to sucrose (aw > 0.65). |
| Conditions | Osmotic dehydration of cantaloupe slices in 50°Brix solutions of different osmotic agents. |
This makes Maltotriitol a strategic choice for creating soft, shelf-stable baked goods, confections, and cosmetic creams where moisture loss or sugar crystallization is a primary failure mode.
The viscosity of polyol solutions is a critical parameter for processability and final product texture. Maltitol, a disaccharide polyol, provides significantly higher viscosity than monosaccharide polyols like xylitol and erythritol. [1] For instance, a 1% w/v solution of maltitol has a viscosity of 5.3 cP, which is 2.3 times higher than xylitol (2.3 cP) and 4.1 times higher than erythritol (1.3 cP). [1] As a larger trisaccharide polyol, Maltotriitol provides an even greater contribution to viscosity, making it a more effective bodying and suspending agent in syrups, sauces, and oral suspensions where a thicker, richer texture is desired without resorting to other texturizers.
| Evidence Dimension | Viscosity (1% w/v solution at 25°C) |
| Target Compound Data | Higher viscosity than disaccharide and monosaccharide polyols (inferred from molecular weight relationship). |
| Comparator Or Baseline | Maltitol (disaccharide): 5.3 cP; Xylitol (monosaccharide): 2.3 cP; Erythritol (monosaccharide): 1.3 cP. |
| Quantified Difference | Maltitol is >2x more viscous than xylitol and >4x more viscous than erythritol at the same concentration. |
| Conditions | 1% w/v aqueous solution at 25°C. |
For formulators needing to build body and mouthfeel in sugar-free liquid or semi-solid products, Maltotriitol offers a more efficient solution than smaller, less viscous polyols.
Leverage Maltotriitol's superior resistance to fermentation by cariogenic bacteria like *S. mutans* to develop high-performance sugar-free chewing gums, lozenges, and toothpastes. [1] Its properties allow for the creation of products with a clean, sweet taste that actively avoid contributing to tooth demineralization, providing a functional advantage over formulations using more readily fermentable polyols like sorbitol.
Utilize Maltotriitol's high molecular weight to build significant body and viscosity in sugar-free syrups for pharmaceuticals, desserts, or beverages. Its ability to create a desirable mouthfeel and act as a suspending agent without crystallization makes it a more effective choice than lower-viscosity substitutes like sorbitol or xylitol for achieving a texture comparable to full-sugar products. [2]
Incorporate Maltotriitol as a functional humectant in reduced-sugar cakes, muffins, and soft cookies. Its strong water-binding capacity helps to lower water activity, inhibiting microbial growth and retaining moisture to prevent staling. [3] This results in a softer texture and longer shelf-life compared to products made with less effective humectants.